Safinamide Safinamide Safinamide is an amino acid amide.
Safinamide is for the treatment of parkinson's disease. It was approved in Europe in February 2015, and in the United States on March 21, 2017.
Safinamide is a Monoamine Oxidase Type B Inhibitor. The mechanism of action of safinamide is as a Monoamine Oxidase-B Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
Safinamide is an inhibitor of monoamine oxidase used as adjunctive therapy in combination with levodopa and carbidopa in the management of Parkinson’s disease. Safinamide has been associated with a low rate of serum enzyme elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.
See also: Safinamide Mesylate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 133865-89-1
VCID: VC0002585
InChI: InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1
SMILES: CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Molecular Formula: C17H19FN2O2
Molecular Weight: 302.34 g/mol

Safinamide

CAS No.: 133865-89-1

Cat. No.: VC0002585

Molecular Formula: C17H19FN2O2

Molecular Weight: 302.34 g/mol

* For research use only. Not for human or veterinary use.

Safinamide - 133865-89-1

Specification

Description Safinamide is an amino acid amide.
Safinamide is for the treatment of parkinson's disease. It was approved in Europe in February 2015, and in the United States on March 21, 2017.
Safinamide is a Monoamine Oxidase Type B Inhibitor. The mechanism of action of safinamide is as a Monoamine Oxidase-B Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
Safinamide is an inhibitor of monoamine oxidase used as adjunctive therapy in combination with levodopa and carbidopa in the management of Parkinson’s disease. Safinamide has been associated with a low rate of serum enzyme elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.
See also: Safinamide Mesylate (active moiety of).
CAS No. 133865-89-1
Molecular Formula C17H19FN2O2
Molecular Weight 302.34 g/mol
IUPAC Name (2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide
Standard InChI InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1
Standard InChI Key NEMGRZFTLSKBAP-LBPRGKRZSA-N
Isomeric SMILES C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
SMILES CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Canonical SMILES CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Appearance Solid powder

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